molecular formula C10H11Cl2N B13045219 (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045219
M. Wt: 216.10 g/mol
InChI Key: MWHCNDHYTRDREW-JTQLQIEISA-N
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Description

(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring chlorine substituents at positions 6 and 7 of the aromatic ring and an amine group at position 1. The stereochemistry at position 1 (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target receptors .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(1S)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

MWHCNDHYTRDREW-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Cl)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the catalytic hydrogenation of 6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the enantiomeric purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalenes, imines, and nitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine with key analogs, focusing on substituent effects, synthesis methodologies, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (6,7) C₁₀H₁₁Cl₂N 216.11 (calculated) Chiral intermediate; potential CNS agent N/A
(S)-6,7-Dimethoxy analog (hydrochloride) OMe (6,7) C₁₂H₁₇NO₂·HCl 243.73 Preclinical neuropharmacology studies
(S)-6-Chloro-7-methyl analog Cl (6), Me (7) C₁₁H₁₄ClN 195.69 Building block for kinase inhibitors
5,7-Dichloro analog (hydrochloride) Cl (5,7) C₁₀H₁₂Cl₃N 252.57 Anticancer candidate (preliminary screening)
trans-4-(2′-Chlorophenyl)-N,N-dimethyl analog Cl (2′), NMe₂ (2) C₁₈H₂₀ClN 285.81 High affinity for serotonin receptors

Key Findings

For example, 5,7-dichloro analogs demonstrated preliminary antineoplastic activity in screening assays , while methoxy-substituted derivatives (e.g., 6,7-dimethoxy) are explored for neurological applications due to improved blood-brain barrier penetration . The trans-4-(2′-Chlorophenyl)-N,N-dimethyl analog exhibited nanomolar affinity for serotonin receptors, highlighting the importance of substituent orientation and electronic effects .

Synthesis and Chirality :

  • Enantioselective synthesis of (S)-configured derivatives often employs chiral auxiliaries (e.g., tert-butanesulfinyl groups) or asymmetric catalysis. For example, (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was synthesized with >98% enantiomeric purity via sulfinamide chemistry .
  • Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is a common strategy for introducing aryl/heteroaryl groups, as seen in the synthesis of pyrazine-carboxamide inhibitors .

Physicochemical Properties :

  • Halogenated analogs (Cl, Br) generally exhibit higher molecular weights and lipophilicity compared to methoxy or methyl derivatives, impacting solubility and pharmacokinetics. For instance, the 6-bromo-7-methyl analog (MW 240.14 g/mol) showed reduced aqueous solubility compared to its chloro counterpart .
  • Hydrochloride salts (e.g., 6,7-dimethoxy and 6-chloro derivatives) are preferred for crystallinity and stability in formulation .

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